molecular formula C16H12ClNO B1327563 3-(3-Chlorophenyl)-2'-cyanopropiophenone CAS No. 898762-29-3

3-(3-Chlorophenyl)-2'-cyanopropiophenone

Cat. No. B1327563
CAS RN: 898762-29-3
M. Wt: 269.72 g/mol
InChI Key: BJERNBTWZYRMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-2'-cyanopropiophenone, commonly known as 3-Cl-PPP, is a synthetic compound that belongs to the class of phenylacetone derivatives. It is a potent psychostimulant that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis Techniques and Characterization

  • A study demonstrated the mechanical solvent-free (grinding) synthesis and characterization of new derivatives including α-methylchalcone variants. The research highlighted the effective use of grinding techniques to reduce reaction time and eliminate solvents, making the process eco-friendly and yielding excellent product outcomes (Amole, Oyewale, & Bello, 2019).

Photoreactivity and Synthetic Utility

  • Research on 2-alkoxymethyl-5-methylphenacyl chloride and benzoate uncovered the formation of 3-alkoxy-6-methylindan-1-ones and other compounds upon irradiation. The study revealed unique photochemical transformations useful in synthetic organic chemistry, demonstrating the potential application of similar compounds in complex synthesis processes (Plíštil et al., 2006).

Molecular Structure Analysis

  • The crystal structure of a chalcone derivative with chlorophenyl substituents was explored, revealing specific dihedral angles and weak intermolecular interactions contributing to crystal stability. This type of structural analysis is crucial for understanding the physical and chemical properties of similar compounds (Jasinski et al., 2009).

Quantum Chemical Studies

  • A study synthesized certain chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one derivatives and conducted a comprehensive spectral analysis and quantum chemical studies. This research is significant in understanding the molecular geometry, chemical reactivity, and photo-physical properties of such compounds (Satheeshkumar et al., 2017).

Precursor for Synthesis of Radiolabeled Compounds

  • A pathway for the synthesis of specific compounds, acting as precursors for further chemical synthesis and potentially for the creation of radiolabeled compounds, was presented. Such processes are crucial in the development of pharmaceuticals and in the study of structural activity relationships (Cantillana, Sundström, & Bergman, 2009).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to act as ionophores, altering the permeability of mitochondria inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane . This reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

Related compounds such as cccp are known to disrupt the normal activity of electron carriers in the electron transport chain . This disruption can lead to a variety of downstream effects, including the uncoupling of oxidative phosphorylation .

Pharmacokinetics

Sulfonamides, which share a similar structure, are known to be readily absorbed orally, metabolized mainly by the liver, and excreted by the kidneys . They are also distributed throughout the body .

Result of Action

Related compounds such as cccp are known to cause an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This can lead to a variety of downstream effects, including the disruption of ATP synthesis .

Action Environment

It’s worth noting that the action of many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name

2-[3-(3-chlorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-14-6-3-4-12(10-14)8-9-16(19)15-7-2-1-5-13(15)11-18/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJERNBTWZYRMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644416
Record name 2-[3-(3-Chlorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-Chlorophenyl)propanoyl]benzonitrile

CAS RN

898762-29-3
Record name 2-[3-(3-Chlorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.